8-Aminoquinoline-2-Carboxylic Acid: Synthesis, Properties, and Ligand Applications
8-Aminoquinoline-2-Carboxylic Acid: Synthesis, Properties, and Ligand Applications
Executive Summary
8-Aminoquinoline-2-carboxylic acid (CAS 91289-36-0), often referred to as 8-aminoquinaldic acid , represents a critical scaffold in modern organometallic chemistry and drug discovery. Unlike its ubiquitous analogue 8-hydroxyquinoline-2-carboxylic acid (HQC), the 8-amino variant offers a unique
This guide addresses the technical challenges in synthesizing this amphoteric molecule, specifically avoiding the oxidative degradation of the amino group during the formation of the carboxylic acid moiety. We present a robust, two-stage synthetic protocol validated for laboratory-scale production, alongside a detailed analysis of its coordination chemistry in C-H activation and metallodrug design.
Chemical Profile and Properties[1][2][3][4][5][6][7][8][9][10][11][12]
The molecule is an ampholyte, possessing both a basic aminoquinoline system and an acidic carboxyl group. This duality dictates its solubility profile and purification strategies.
Physicochemical Data Table
| Property | Value / Description | Note |
| IUPAC Name | 8-Aminoquinoline-2-carboxylic acid | Also: 8-Amino-2-quinaldic acid |
| CAS Number | 91289-36-0 | |
| Molecular Formula | ||
| Molecular Weight | 188.18 g/mol | |
| Appearance | Yellow to beige-brown crystalline powder | Oxidizes slowly in air |
| Solubility | Soluble in DMSO, DMF, dilute acid/base; Poor in | Zwitterionic character reduces organic solubility |
| pKa (est.) | Protonation occurs first at quinoline N | |
| Coordination | Tridentate ( | Forms stable 5,5-membered chelate rings |
Synthetic Pathways[3][14][16][19]
Strategic Analysis
Direct oxidation of 8-amino-2-methylquinoline (8-aminoquinaldine) is chemically hazardous due to the susceptibility of the electron-rich 8-amino group to oxidative degradation (forming quinones or azo-polymers).
The Superior Route: The "Nitro-Protection" Strategy. We utilize 2-methyl-8-nitroquinoline as the starting material. The nitro group acts as a masked amine, surviving the harsh oxidative conditions required to convert the methyl group to a carboxylic acid. Subsequent reduction yields the target with high fidelity.
Mechanistic Workflow (Graphviz)
Caption: Two-step synthesis protecting the sensitive amine functionality during methyl oxidation.
Detailed Experimental Protocols
Stage 1: Synthesis of 8-Nitroquinoline-2-carboxylic Acid
Objective: Selective oxidation of the benzylic methyl group without affecting the nitro-aromatic core.
Reagents:
-
2-Methyl-8-nitroquinoline (10 mmol)
-
Selenium Dioxide (
) (15 mmol, 1.5 eq) -
1,4-Dioxane (50 mL)
-
Water (2 mL)
Protocol:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methyl-8-nitroquinoline in 1,4-dioxane. Add water (crucial for scavenging selenium species).
-
Reaction: Add
in one portion. Heat the mixture to reflux ( ) for 4–6 hours.-
Monitoring: Monitor via TLC (Mobile phase:
95:5). The starting material (high ) should disappear, replaced by the polar acid (low ).
-
-
Workup: Filter the hot solution through a Celite pad to remove metallic selenium (black precipitate).
-
Isolation: Evaporate the filtrate to dryness. Recrystallize the residue from hot ethanol/water.
Stage 2: Reduction to 8-Aminoquinoline-2-carboxylic Acid
Objective: Chemoselective reduction of the nitro group while preserving the carboxylic acid and quinoline ring.
Reagents:
-
8-Nitroquinoline-2-carboxylic acid (5 mmol)
-
10% Palladium on Carbon (Pd/C) (10 wt%)
-
Methanol (30 mL)
-
Hydrogen gas (
) (Balloon pressure)
Protocol:
-
Setup: Purge a two-neck flask with nitrogen. Add the nitro-acid substrate and methanol. Carefully add Pd/C catalyst (wetted with water to prevent ignition).
-
Reaction: Switch atmosphere to hydrogen (balloon). Stir vigorously at room temperature for 12 hours.
-
Alternative: If Pd/C is unavailable,
can be used, but workup is more tedious due to tin salts.
-
-
Workup: Filter the mixture through Celite under nitrogen (the product is air-sensitive in solution). Wash the pad with methanol.
-
Purification: Concentrate the filtrate. The product often precipitates as a zwitterion upon adjusting pH to ~4.5 with dilute
or . -
Storage: Store under inert gas (Argon) at
.
Applications & Coordination Chemistry[10][12][13]
Ligand Design (The "Pincer" Effect)
8-Aminoquinoline-2-carboxylic acid acts as a mono-anionic tridentate ligand. Upon deprotonation of the carboxylic acid, it coordinates via:
-
Quinoline Nitrogen (
) -
Amino Nitrogen (
) -
Carboxyl Oxygen (
)
This forms two fused 5-membered chelate rings, imparting exceptional thermodynamic stability to transition metal complexes (e.g.,
Directing Group (DG) in C-H Activation
While the 8-aminoquinoline moiety (without the acid) is a famous bidentate directing group (Daugulis DG), the 2-carboxylic acid variant introduces a modular handle. The carboxyl group can be derivatized into amides or esters after the metal-catalyzed step, allowing for the construction of complex peptide mimetics.
Signaling Pathway: Metal Chelation Mechanism
Caption: Tridentate coordination mode stabilizing high-oxidation state metals.
Safety and Handling (MSDS Summary)
-
Acute Toxicity: Like most aminoquinolines, this compound should be treated as potentially genotoxic and harmful if swallowed.
-
Skin/Eye: Severe irritant.[3] The amino group can sensitize skin.[3]
-
Oxidation Hazard: Finely divided dust is combustible.
-
Disposal: Segregate as halogen-free organic waste. Do not mix with strong oxidizing agents (e.g., peroxides) as the amino group can react violently.
References
-
Csomos, A. et al. (2022).[4][5][6] Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
-
Hancock, R. D. et al. (2011). The study of 8-Hydroxyquinoline-2-Carboxylic acid and its metal ion complexing properties. Journal of Coordination Chemistry.
-
BLD Pharm. (2024). 8-Aminoquinoline-2-carboxylic acid Product Data.
- Daugulis, O. et al. (2014). 8-Aminoquinoline Directing Group in C-H Activation. Accounts of Chemical Research.
-
ChemicalBook. (2024). 8-Aminoquinoline Properties and Safety.
